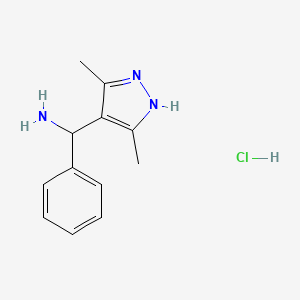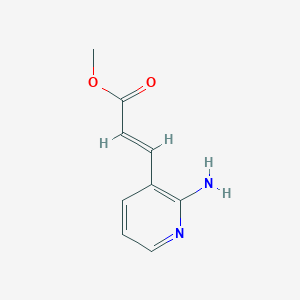
C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride
Descripción general
Descripción
C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride (CPMHCl) is a synthetic compound that has many applications in scientific research. It is a member of the class of compounds known as pyrazolines, which are cyclic compounds containing a five-membered carbon ring with two nitrogen atoms and one oxygen atom. CPMHCl is a white, odorless, crystalline solid and is soluble in water and alcohol. It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
1. Synthesis of Biologically Active Compounds
C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride and its derivatives are key intermediates in synthesizing various biologically active compounds. These derivatives have shown potential in cancer therapy as small molecule inhibitors, targeting specific tumor cell proliferation, invasion, and metastasis pathways. The optimization of synthetic routes for these compounds is crucial for industrial production, highlighting their significance in medicinal chemistry (Liu, Xu, & Xiong, 2017).
2. Heterocyclic Synthesis
This chemical plays a pivotal role in heterocyclic synthesis, forming the backbone for various pyrazole, pyridine, and pyrimidine derivatives. These synthesized compounds are characterized for potential applications in different scientific fields, including material science and pharmacology (Fadda, Etman, El-Seidy, & Elattar, 2012).
3. Development of Novel Ligands and Complexes
Research has shown the compound's utility in creating novel ligands that can coordinate with metal atoms. These ligands and their metal complexes have potential applications in areas like catalysis and materials chemistry. The crystal structure of these complexes offers insights into their molecular conformation and potential reactivity (Meskini et al., 2010).
4. Corrosion Inhibition
Derivatives of this compound have been investigated for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. These compounds act as effective corrosion inhibitors, demonstrating their applicability in industrial maintenance and protection (Deyab, Fouda, & Abdel-fattah, 2019).
5. Synthesis of Antimicrobial Agents
Compounds synthesized from C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride have shown potential as antimicrobial agents. These synthesized Schiff bases demonstrated moderate to good activity against various bacterial strains, indicating their potential use in developing new antimicrobial drugs (Asiri & Khan, 2010).
Propiedades
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-8-11(9(2)15-14-8)12(13)10-6-4-3-5-7-10;/h3-7,12H,13H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAPPQZRVPCURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)












